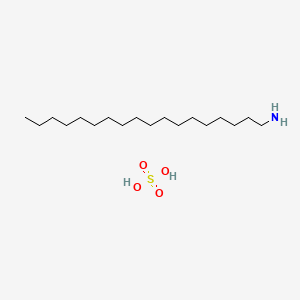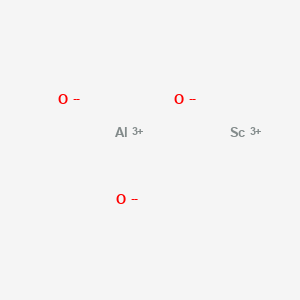
Aluminium scandium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium scandium trioxide is a compound composed of aluminium, scandium, and oxygen. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is typically represented by the chemical formula AlScO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminium scandium trioxide can be achieved through several synthetic routes. One common method involves the reaction of aluminium oxide (Al2O3) with scandium oxide (Sc2O3) at high temperatures. The reaction typically occurs in a solid-state process, where the two oxides are mixed and heated to form the desired compound.
Industrial Production Methods: In industrial settings, this compound can be produced through aluminothermic reduction. This process involves the reduction of scandium fluoride (ScF3) with aluminium powder. The scandium fluoride is prepared by treating scandium oxide with hydrofluoric acid. The resultant mixture is then heated to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Aluminium scandium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminium and scandium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Aluminium scandium trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility and strength.
Industry: this compound is used in the production of high-strength alloys, ceramics, and electronic components.
Mecanismo De Acción
The mechanism by which aluminium scandium trioxide exerts its effects is primarily related to its ability to interact with other molecules and materials. The compound’s unique structure allows it to form strong bonds with various substrates, enhancing its catalytic and functional properties. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Aluminium oxide (Al2O3)
- Scandium oxide (Sc2O3)
- Aluminium scandium alloy (AlSc)
Propiedades
Número CAS |
55187-69-4 |
|---|---|
Fórmula molecular |
AlO3Sc |
Peso molecular |
119.936 g/mol |
Nombre IUPAC |
aluminum;oxygen(2-);scandium(3+) |
InChI |
InChI=1S/Al.3O.Sc/q+3;3*-2;+3 |
Clave InChI |
UXGVVDQWNOCWMA-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[Al+3].[Sc+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
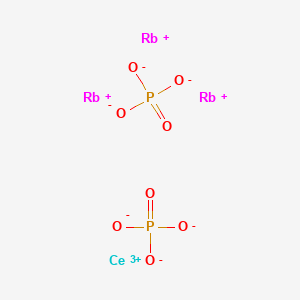
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
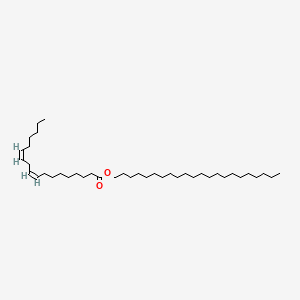


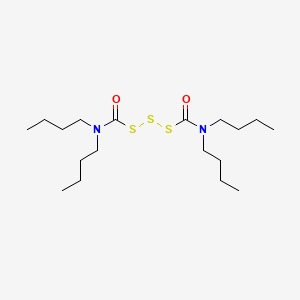
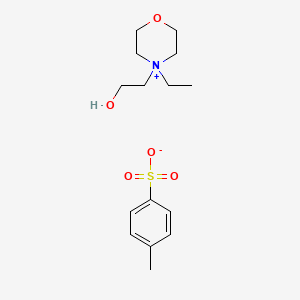
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
